4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide
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Description
4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C22H15ClN4O4S and its molecular weight is 466.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body, which can influence cellular processes. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound could bind to its target, causing a conformational change that affects the target’s function. This could result in the activation or inhibition of the target, leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to the modulation of signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .
Biological Activity
The compound 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features a pyridopyrazine core with an isopropyl substituent and a methoxyphenyl group. This unique configuration may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₄O₃ |
Molecular Weight | 342.35 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can lead to modulation of various biological pathways, which may include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease processes.
- Receptor Binding : Interaction with receptors that could influence signaling pathways related to inflammation or cancer.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, some benzamide-based inhibitors have shown effectiveness against viruses such as Ebola and Marburg. The compound under discussion may share similar properties due to structural similarities with known antiviral agents .
Anticancer Potential
Research into related compounds suggests potential anticancer activity. Studies have demonstrated that certain pyridopyrazine derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptosis-related proteins and cell cycle regulators .
Enzyme Inhibition Studies
Enzyme inhibition assays have been crucial in determining the biological activity of this compound. For example, compounds with similar structures have shown significant inhibition of kinases involved in cancer progression and inflammatory responses. The specific enzyme targets for this compound remain to be fully elucidated but warrant further investigation .
Case Studies and Research Findings
- Study on Antiviral Efficacy : A study tested several benzamide derivatives against Ebola and Marburg viruses, revealing that some compounds exhibited EC50 values below 10 μM, indicating potent antiviral activity .
- Anticancer Research : In vitro assays demonstrated that pyridopyrazine derivatives could inhibit proliferation in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .
- Toxicity Assessments : Toxicity studies on zebrafish embryos showed that certain derivatives had acceptable safety profiles while maintaining biological activity, suggesting potential for therapeutic use without significant adverse effects .
Properties
CAS No. |
1251687-72-5 |
---|---|
Molecular Formula |
C22H15ClN4O4S |
Molecular Weight |
466.9 |
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3 |
InChI Key |
AJTRLWKBJRUGBV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.